molecular formula C8H18Cl2N2 B3029371 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 634922-12-6

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No.: B3029371
CAS No.: 634922-12-6
M. Wt: 213.15
InChI Key: QZVLTIYFENRBIK-YCBDHFTFSA-N
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Description

®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride may involve optimized flow chemistry techniques. For instance, a transition metal-free synthesis using lithium bis(trimethylsilyl)amide (LiHMDS) as a base has been developed to improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms within the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[1,2-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It has been investigated as a potential lead compound for the development of new drugs targeting various biological pathways.

Medicine

In medicinal chemistry, ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is explored for its potential therapeutic applications. It may serve as a scaffold for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in material science, including the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler heterocyclic compound with a similar ring structure.

    1,2-Diaminocyclohexane: A related compound used in the synthesis of heterocyclic derivatives.

    Octahydro-1H-pyrido[1,2-a]pyrazine: The non-dihydrochloride form of the compound.

Uniqueness

®-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This confers distinct chemical and physical properties, making it particularly valuable in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857192
Record name (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634922-12-6
Record name (9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9aR)-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 3
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 4
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

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